molecular formula C12H13ClN2OS B2863586 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851807-95-9

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2863586
CAS No.: 851807-95-9
M. Wt: 268.76
InChI Key: KKFXQNANRDHAHK-UHFFFAOYSA-N
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Description

1-(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group at the 2-position and an acetyl group at the 1-position. The compound’s structure combines aromatic, sulfur-containing, and ketone functionalities, making it a candidate for diverse biological and chemical applications.

Properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-9(16)15-6-5-14-12(15)17-8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXQNANRDHAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, a compound featuring a complex structure with both aromatic and heterocyclic components, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties based on various research findings.

  • Molecular Formula : C10H12ClN2OS
  • Molecular Weight : 263.18668 g/mol
  • CAS Number : 258347-64-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated the antifungal activity of imidazole derivatives, revealing that certain derivatives showed significant activity against various fungal strains, although specific data on this compound's efficacy were limited .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds containing imidazole rings have been shown to inhibit cancer cell proliferation in various models. The structure-activity relationship (SAR) analysis suggests that substitutions on the imidazole ring can enhance cytotoxicity against cancer cell lines. In particular, compounds with electron-donating groups demonstrated increased activity .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA43123.30 ± 0.35Induces apoptosis via Bcl-2 inhibition
Compound BHT29<10Disrupts cell cycle progression
This compoundTBDTBDTBD

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antifungal Study : A series of imidazole derivatives were synthesized and tested for antifungal activity against Candida albicans and Aspergillus flavus. While none exhibited significant activity against these strains, other derivatives showed promise against different fungal targets .
  • Anticancer Research : In a study investigating the anticancer properties of thiazole and imidazole derivatives, it was found that certain modifications led to enhanced cytotoxic effects against various cancer cell lines. The presence of specific substituents was crucial for maximizing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1H-imidazol-1-yl ethanone derivatives. Key structural analogues include:

2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (): Substituents: 4-Chlorophenyl (aromatic), methylsulfanyl (alkylthio).

2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazole-1-yl)ethanone Derivatives (): Substituents: Varied aromatic and heterocyclic groups (e.g., p-OCH3, p-CH3, o-NO2). Activity: Derivatives with electron-withdrawing groups (e.g., nitro in 6c) showed enhanced anti-inflammatory activity, while electron-donating groups (e.g., methoxy in 6a) improved antimicrobial efficacy .

1-(4-Bromophenyl)-2-(4,6-Dibromo-1H-benzimidazol-1-yl)ethanone (): Substituents: Halogenated benzimidazole and phenacyl groups. Application: Demonstrated cytotoxic activity, highlighting the role of halogen atoms in enhancing bioactivity through increased lipophilicity and target binding .

Physicochemical Properties

A comparison of molecular weights, melting points, and yields is summarized below:

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound (Inferred) C₁₇H₁₆ClN₂OS 340.84 120–125* 30–40*
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone C₁₂H₁₁ClN₂OS 274.79 Not Reported Not Reported
6a (p-OCH3 derivative) C₃₀H₂₅N₃O₂ 459.54 120–125 35
6c (o-NO2 derivative) C₂₉H₂₂N₄O₃ 474.51 110–115 25

Note: Data for the target compound are extrapolated from structurally related analogues.

Spectral Characteristics

Infrared (IR) and NMR data from provide insights into functional groups:

  • IR Peaks: ~1650–1676 cm⁻¹ (C=O stretch), ~1485 cm⁻¹ (NO₂ stretch in 6c) .
  • 1H NMR : Aromatic protons resonate at δ 6.63–7.91 ppm, with distinct signals for substituents like O-CH3 (δ 3.41 ppm) .

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